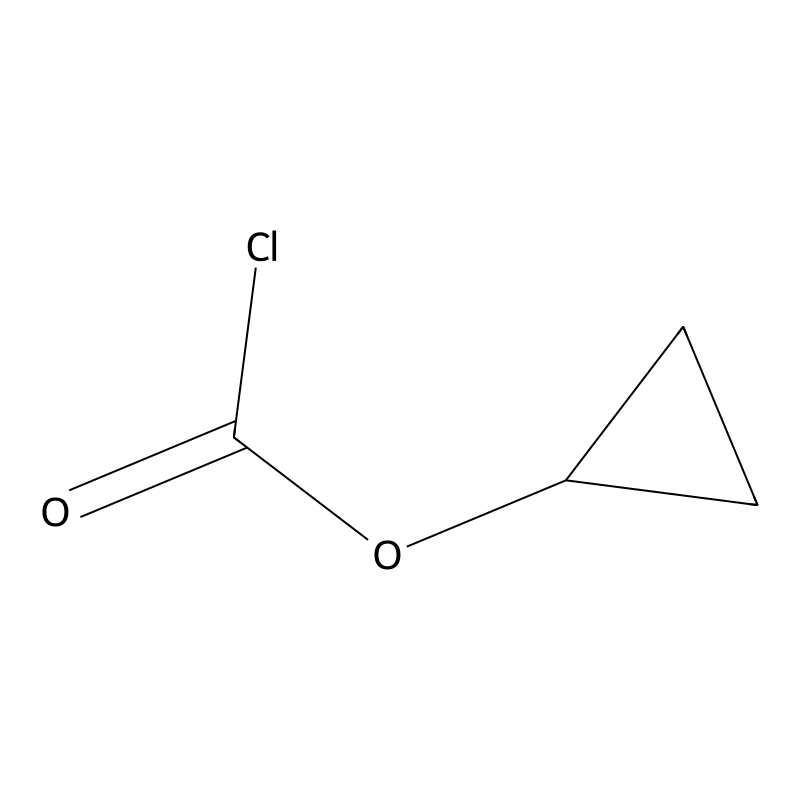Cyclopropyl chloroformate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Peptide Synthesis
Cyclopropyl chloroformate finds use as a reagent in peptide synthesis, particularly in the process called the "Schotten-Baumann reaction" []. This reaction allows for the coupling of amino acids to form peptide bonds. The cyclopropyl chloroformate activates the carboxylic acid group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid, thus forming a peptide bond. This method offers advantages like good yields and compatibility with various functional groups [].
Synthesis of Esters and Amides
Cyclopropyl chloroformate can be used as a reagent for the synthesis of esters and amides. Similar to its role in peptide synthesis, it activates carboxylic acid groups, allowing them to react with alcohols or amines to form esters and amides, respectively []. This approach offers an alternative to other esterification and amidation methods, potentially with improved reaction efficiency or selectivity for specific functional groups.
Modification of Biomolecules
Cyclopropyl chloroformate can be employed in the modification of biomolecules like proteins and carbohydrates. Its ability to activate carboxylic acid groups allows for the attachment of various functional groups to these biomolecules. This technique can be used to introduce fluorescent tags, affinity labels, or other functionalities for further research purposes [].
Cyclopropyl chloroformate is an organic compound with the molecular formula and a CAS number of 52107-21-8. It is classified as a chloroformate, which is a type of carbonic acid derivative where one hydroxyl group is replaced by a chloro group. Cyclopropyl chloroformate appears as a clear, colorless liquid and is known for its high reactivity due to the presence of both the chloroformate and cyclopropyl moieties. The compound is notable for its flamability and potential corrosiveness, making it hazardous in various environments .
- Nucleophilic substitution reactions, where nucleophiles can attack the electrophilic carbon atom in the chloroformate group, leading to the formation of esters.
- Hydrolysis, where cyclopropyl chloroformate reacts with water to produce cyclopropanol, carbon dioxide, and hydrogen chloride. This reaction can be rapid under certain conditions, particularly in the presence of moisture .
- Formation of cyclic carbonates through reactions with alcohols, facilitating the synthesis of more complex organic molecules.
Cyclopropyl chloroformate can be synthesized through several methods:
- Reaction of cyclopropanol with phosgene: This method involves treating cyclopropanol with phosgene gas (carbonyl dichloride), resulting in the formation of cyclopropyl chloroformate.
- Carbonylation of cyclopropyl alcohol: Using carbon monoxide and a chlorinating agent can yield cyclopropyl chloroformate.
- Direct chlorination: Chlorination of cyclopropanols under controlled conditions can also produce this compound.
These methods often require careful handling due to the toxicity of intermediates such as phosgene .
Cyclopropyl chloroformate has several applications in organic synthesis:
- Synthesis of esters: It is used to create various esters from alcohols, which are important in pharmaceuticals and agrochemicals.
- Intermediate in organic synthesis: Cyclopropyl chloroformate serves as an intermediate for synthesizing more complex organic molecules, including potential drug candidates.
- Reagent for functionalization: It can be employed to introduce the cyclopropyl group into other organic structures, enhancing their biological activity or altering their properties.
Cyclopropyl chloroformate shares similarities with other alkyl chloroformates but exhibits unique properties due to its distinct cyclopropyl group. Here are some comparable compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Methyl chloroformate | Smallest alkyl group; rapid hydrolysis | |
| Ethyl chloroformate | Commonly used in organic synthesis; flammable | |
| Propyl chloroformate | Higher boiling point; less reactive than methyl/ethyl | |
| Benzyl chloroformate | Aromatic character; different reactivity profile |
Uniqueness of Cyclopropyl Chloroformate
Cyclopropyl chloroformate stands out due to its cyclic structure, which imparts unique steric and electronic properties that may affect its reactivity and applications in organic synthesis compared to linear alkyl counterparts. Its potential for introducing cyclopropane moieties into larger molecules makes it particularly valuable in medicinal chemistry .








